
(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C27H31N5OS and its molecular weight is 473.64. The purity is usually 95%.
BenchChem offers high-quality (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystallography and Structural Studies
(4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone: has been studied for its crystal structure. In a recent publication, the crystal structure of this compound was determined, revealing its molecular arrangement and bonding patterns . Such studies contribute to our understanding of molecular interactions and can guide drug design.
Complement Pathway Inhibition
Research has explored the inhibitory effects of this compound on the classical complement pathway (CP). Specifically, it has been shown to inhibit CP activation by heparin-induced immune complexes and CP-driven lysis of antibody-sensitized erythrocytes . This finding suggests potential therapeutic applications in immune-related disorders.
Anxiolytic Potential
Derivatives of (4-Phenylpiperazin-1-yl)(1-(6-(p-tolylthio)pyridazin-3-yl)piperidin-3-yl)methanone have been investigated for anxiolytic activity. Molecular docking and synthesis studies revealed promising results, indicating potential use as anxiolytic agents . Further research could explore their efficacy in anxiety-related conditions.
Antifungal Properties
The compound’s derivatives, specifically 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, have been synthesized and evaluated for antifungal activity. Intramolecular cyclization of the corresponding 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones led to these compounds, suggesting their potential as antifungal agents . Further investigations could explore their efficacy against specific fungal pathogens.
Anti-Nociceptive and Anti-Inflammatory Effects
A new piperazine derivative related to this compound, labeled as LQFM182 , has been studied for its anti-nociceptive and anti-inflammatory effects. Tests included the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test . These findings hint at possible applications in pain management and inflammation-related conditions.
作用機序
Target of Action
The primary targets of this compound are cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system.
Mode of Action
The compound interacts with its targets by inhibiting their activity. It binds to the active sites of AChE and BChE, preventing them from breaking down acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
特性
IUPAC Name |
[1-[6-(4-methylphenyl)sulfanylpyridazin-3-yl]piperidin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5OS/c1-21-9-11-24(12-10-21)34-26-14-13-25(28-29-26)32-15-5-6-22(20-32)27(33)31-18-16-30(17-19-31)23-7-3-2-4-8-23/h2-4,7-14,22H,5-6,15-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJSXZHAQPZWEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2375343.png)
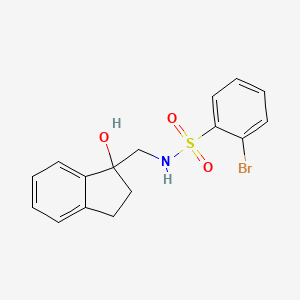

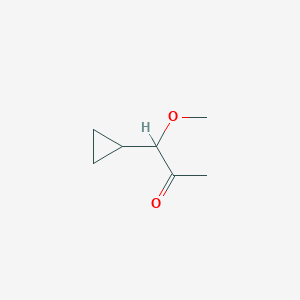
![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

![ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2375354.png)
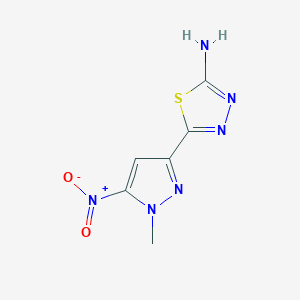
![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)
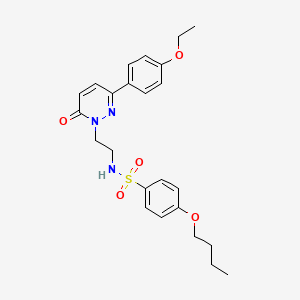
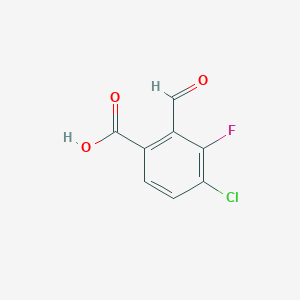
![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B2375363.png)
